molecular formula C20H19BrN4O4S B285108 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Katalognummer: B285108
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: HCBHPBMOOSVXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. It inhibits the activity of sulfonamide-based enzymes, which are involved in various biological processes, including cell growth and inflammation. It also inhibits the activity of specific proteins, including protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It reduces the growth and proliferation of cancer cells by inhibiting specific enzymes and proteins. It also reduces inflammation by inhibiting the activity of specific enzymes. Additionally, it has neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic benefits and its ability to inhibit specific enzymes and proteins. However, the limitations include the need for further research to determine its safety and efficacy, as well as the potential for side effects.

Zukünftige Richtungen

There are various future directions for the research of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide. Further studies are needed to determine its safety and efficacy in treating various diseases, including cancer and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration of this compound. Further studies are also needed to determine the potential side effects of this compound and its interactions with other drugs. Overall, the research on this compound has promising potential for the development of new therapeutic treatments.

Synthesemethoden

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves the reaction of 4-bromo-2,6-dimethylphenol with 4-aminobenzenesulfonyl chloride, followed by the reaction with 2-pyrimidinylamine and acetic anhydride. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has shown potential therapeutic benefits in various scientific research studies. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by targeting specific enzymes and proteins. It has also been studied for its anti-inflammatory properties, as it reduces inflammation by inhibiting the activity of specific enzymes. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has shown neuroprotective effects in animal models.

Eigenschaften

Molekularformel

C20H19BrN4O4S

Molekulargewicht

491.4 g/mol

IUPAC-Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H19BrN4O4S/c1-13-10-15(21)11-14(2)19(13)29-12-18(26)24-16-4-6-17(7-5-16)30(27,28)25-20-22-8-3-9-23-20/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)

InChI-Schlüssel

HCBHPBMOOSVXMK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Kanonische SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.